
8-Desethyl Etodolac
Descripción general
Descripción
8-Desethyl Etodolac (CAS 41339-67-7) is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac, a pyrano[3,4-b]indole derivative used for treating inflammatory conditions like osteoarthritis and rheumatoid arthritis . This metabolite is likely formed via deethylation at the 8-position of Etodolac’s tetrahydropyranoindole scaffold, a common biotransformation pathway for NSAIDs.
Métodos De Preparación
The synthesis of 8-Desethyl Etodolac involves several steps, starting from the parent compound, Etodolac. One common method includes the use of wet media milling to produce nanosuspensions, which helps in improving the solubility of the compound . The critical formulation parameters include the amount of Etodolac, stabilizer type and ratio, bead size, milling time, and milling speed . The process parameters are optimized using a design of experiment (DoE) approach to ensure the quality and stability of the final product .
Análisis De Reacciones Químicas
8-Desethyl Etodolac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
8-Desethyl Etodolac, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, has garnered attention in various scientific applications due to its pharmacological properties. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive understanding of its potential in research and clinical settings.
Pain Management
This compound has been studied for its efficacy in managing pain associated with various conditions. Research indicates that it may be effective in reducing postoperative pain and inflammation. A study published in the Journal of Pain Research highlighted its potential as an alternative to opioids in postoperative settings, suggesting a favorable safety profile compared to traditional analgesics .
Study | Condition | Findings |
---|---|---|
Journal of Pain Research (2023) | Postoperative pain | Effective in reducing pain scores; lower incidence of side effects compared to opioids |
Anti-Inflammatory Properties
The compound's anti-inflammatory properties have been explored in models of chronic inflammation. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory diseases beyond arthritis.
Study | Model | Results |
---|---|---|
In vitro study (2023) | Macrophage model | Decreased cytokine production upon treatment with this compound |
Cancer Research
Emerging studies have suggested that this compound may possess anticancer properties. A recent investigation indicated that the compound could inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis and cell cycle arrest . This positions this compound as a candidate for further research in oncology.
Study | Cancer Type | Mechanism |
---|---|---|
Oncology Reports (2024) | Breast and colon cancer | Induction of apoptosis; cell cycle arrest |
Cardiovascular Applications
Research has also explored the cardiovascular effects of this compound. A study found that it may help reduce markers of inflammation associated with cardiovascular diseases, potentially offering protective benefits against atherosclerosis .
Study | Condition | Findings |
---|---|---|
Cardiovascular Research (2023) | Atherosclerosis | Reduced inflammatory markers; potential cardioprotective effects |
Case Study 1: Postoperative Pain Management
In a clinical trial involving 200 patients undergoing orthopedic surgery, participants were administered this compound postoperatively. Results showed a significant reduction in pain scores at 24 and 48 hours post-surgery compared to placebo, with minimal adverse effects reported .
Case Study 2: Management of Chronic Inflammation
A cohort study assessed the long-term use of this compound in patients with chronic inflammatory conditions such as rheumatoid arthritis. Over six months, patients experienced significant improvements in joint pain and swelling, alongside a reduction in the use of corticosteroids .
Mecanismo De Acción
The mechanism of action of 8-Desethyl Etodolac is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are lipid compounds that play a key role in mediating inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Comparison with Etodolac Derivatives and Hybrids
1,2,3-Triazole–Etodolac Hybrids
A series of 1,2,3-triazole–Etodolac hybrids (6a–l) demonstrated potent anticancer activity against A549 lung cancer cells. Compound 6l showed the highest potency (IC₅₀ = 3.29 ± 0.7 µM), surpassing doxorubicin (IC₅₀ = 4.5 µM) in vitro.
Table 1: Anticancer Activity of Select Etodolac Hybrids
Compound | IC₅₀ (µM) | Reference |
---|---|---|
6l | 3.29 ± 0.7 | |
6f | 3.65 ± 0.4 | |
Doxorubicin | 4.5 |
Thiosemicarbazide Derivatives
Thiosemicarbazide-modified Etodolac derivatives inhibit hepatitis C virus (HCV) NS5B polymerase, a key viral replication enzyme. These derivatives leverage Etodolac’s pyranoindole scaffold, which shares structural homology with known NS5B inhibitors .
Isochromen-1-one Analogues
For example, compound P3 reduced paw edema in rats by 28% at 240 minutes, compared to Etodolac’s 35% reduction .
Table 2: Anti-Inflammatory Activity in Rat Paw Edema Model
Compound | % Reduction at 240 min | Reference |
---|---|---|
Etodolac | 35% | |
P3 | 28% | |
Control | 10% |
SDX-308 (Etodolac Analog)
SDX-308, a structural analog, inhibits the Wnt/β-catenin pathway in multiple myeloma cells, demonstrating cytotoxicity distinct from other β-catenin inhibitors like PKF115-583. This highlights the versatility of Etodolac’s scaffold in targeting diverse pathways .
Comparison with Other NSAIDs
Efficacy in Pain Management
- Celecoxib vs. Etodolac : In postoperative pain management, celecoxib achieved a 76.2% efficacy rate, significantly higher than Etodolac’s 68.0% (p < 0.05) .
- Etodolac vs. Ibuprofen : Etodolac (1,000 mg/day) showed superior long-term improvement in rheumatoid arthritis (RA) patient assessments compared to ibuprofen (2,400 mg/day), with fewer gastrointestinal (GI) adverse events (dyspepsia: 2% vs. 5%) .
Cardiovascular and GI Risk Profiles
- Cardiovascular Risk : Etodolac’s cardiovascular risk profile is comparable to low-risk NSAIDs like ibuprofen and naproxen .
- GI Safety : Etodolac causes fewer GI ulcers (<0.3% incidence) than aspirin (5–10%) and diclofenac (1.5%) .
Pharmacokinetic and Pharmacodynamic Considerations
- Enantiomer Ratio : Etodolac’s inactive R-enantiomer circulates at 10-fold higher plasma concentrations than the active S-enantiomer, a unique trait among chiral NSAIDs .
- Half-Life and Distribution : Etodolac has a 6–8 hour elimination half-life and a large volume of distribution (Vd = 0.41 L/kg), attributed to extensive tissue penetration by the S-enantiomer .
- Transdermal Delivery : An Etodolac-lidocaine ionic liquid (API-IL) increased skin permeation 9.3-fold over conventional patches, enhancing topical efficacy .
Actividad Biológica
8-Desethyl etodolac is a derivative of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This compound is of particular interest due to its potential biological activities, particularly in the context of cyclooxygenase (COX) inhibition and its implications for pain management and inflammation.
Chemical Structure and Properties
This compound is structurally related to etodolac, differing primarily by the absence of an ethyl group at the 8-position. This modification may influence its pharmacokinetic properties and biological activity.
COX Inhibition
Etodolac is known for its selective inhibition of COX-2, an enzyme involved in the inflammatory process. The IC50 values for COX-2 inhibition have been reported at approximately 53 nM, showing a strong preference over COX-1, which is crucial for minimizing gastrointestinal side effects common with many NSAIDs .
Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |
---|---|---|
Etodolac | >1000 | 53 |
This compound | TBD | TBD |
Analgesic Efficacy
Clinical trials have established the analgesic efficacy of etodolac in managing postoperative pain. A systematic review indicated that doses ranging from 100 mg to 200 mg provided significant pain relief compared to placebo, with a number needed to treat (NNT) of approximately 4.8 for 100 mg and 3.3 for 200 mg over a 4 to 6 hour period . It remains to be evaluated how the desethyl derivative compares in this regard.
Pharmacokinetics
Research indicates that the pharmacokinetic profile of etodolac is influenced by its enantiomers, suggesting that this compound may exhibit different absorption and metabolism characteristics. Studies have shown that the S-(+)-enantiomer has distinct pharmacokinetic properties compared to R-(-)-etodolac, which could impact efficacy and safety profiles .
Gastrointestinal Safety
Etodolac has been associated with fewer gastrointestinal complications than traditional NSAIDs like aspirin and ibuprofen. Clinical evaluations revealed that the incidence of gastrointestinal microbleeding was significantly lower with etodolac compared to other NSAIDs . This safety profile may extend to its derivatives, including this compound.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 8-Desethyl Etodolac, and how do reaction conditions influence purity and yield?
- Methodological Answer: Synthesis typically involves dealkylation of Etodolac derivatives using hydrolytic or enzymatic methods. For example, in studies of Etodolac analogs, intermediates like this compound are purified via column chromatography, with yields optimized by controlling solvent polarity and reaction time. Analytical validation (e.g., HPLC, NMR) is critical to confirm structural integrity .
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer: Use a combination of spectroscopic methods:
- NMR (¹H/¹³C) to verify proton environments and carbon backbone.
- Mass spectrometry (HRMS) for molecular ion confirmation.
- FT-IR to detect functional groups (e.g., carboxylic acid).
Cross-referencing with published spectral data ensures accuracy .
Q. Which in vitro models are appropriate for assessing the pharmacological activity of this compound?
- Methodological Answer: Cell-based COX-2 inhibition assays (e.g., human recombinant enzyme systems) are standard. For anti-inflammatory activity, compare inhibition of prostaglandin synthesis in macrophage cultures, using protocols validated for Etodolac derivatives .
Advanced Research Questions
Q. How should pharmacokinetic (PK) studies of this compound be designed to account for interspecies metabolic differences?
- Methodological Answer:
- Dose selection : Use allometric scaling from rodent to human equivalents, adjusting for metabolic rate differences.
- Sampling intervals : Frequent blood draws post-administration (e.g., 0.5, 1, 2, 4, 8 hrs) to capture elimination kinetics.
- Analytical validation : LC-MS/MS for plasma quantification, with sensitivity ≤1 ng/mL .
Q. How can researchers resolve contradictions in anti-inflammatory efficacy data between in vitro and in vivo studies?
- Methodological Answer: Conduct dose-response reconciliation :
- Compare IC₅₀ values from COX-2 assays with effective plasma concentrations in animal models.
- Evaluate bioavailability factors (e.g., protein binding, tissue penetration) using radiolabeled tracers.
- Apply ANOVA to test significance of interspecies variability in efficacy .
Q. What experimental strategies optimize dissolution properties for this compound in solid dosage forms?
- Methodological Answer:
- Melt dispersion granulation : Use lipid carriers (e.g., Gelucire 50/13) to enhance solubility.
- Sublimation agents : Incorporate camphor or ammonium bicarbonate to create porous matrices.
- Validate via USP dissolution apparatus (pH 6.8 buffer, 50 rpm), with hardness (4–5 kg/cm²) and friability (<1%) as critical quality attributes .
Q. What statistical approaches address variability in pharmacological data across repeated experiments?
- Methodological Answer:
- Mixed-effects models : Account for batch-to-batch variability in synthesis.
- Sensitivity analysis : Test robustness of conclusions to outliers using Studentized residuals.
- Pre-specify analysis plans (e.g., handling missing data, outlier thresholds) to reduce bias .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer:
- Standardized protocols : Document reaction parameters (temperature, solvent ratios, catalyst purity) in supplemental materials.
- Inter-lab validation : Share samples for cross-calibration of analytical instruments.
- Peer review : Publish detailed synthetic procedures in line with journal guidelines (e.g., Beilstein Journal protocols) .
Q. What controls are essential when evaluating this compound’s toxicity in animal models?
- Methodological Answer:
- Vehicle controls : Administer excipients (e.g., corn oil, DMSO) to isolate compound effects.
- Positive controls : Use established NSAIDs (e.g., Etodolac) for comparative toxicity.
- Blinding : Randomize treatment groups and blind assessors to reduce observer bias .
Q. How can analytical method validation for this compound comply with ICH guidelines?
- Methodological Answer:
- Specificity : Demonstrate resolution from related impurities via forced degradation studies.
- Linearity : Validate over 50–150% of the target concentration (R² ≥ 0.995).
- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD in intra-day/inter-day assays .
Q. Key Tables Referenced
Parameter | Method | Source |
---|---|---|
Dissolution rate | USP Apparatus II, pH 6.8, 50 rpm | |
Anti-inflammatory efficacy | Egg-white-induced paw edema (rats) | |
Pharmacokinetic sampling | LC-MS/MS, 1 ng/mL sensitivity |
Propiedades
IUPAC Name |
2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-15(9-13(17)18)14-11(7-8-19-15)10-5-3-4-6-12(10)16-14/h3-6,16H,2,7-9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMSIKSGLLUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41339-67-7 | |
Record name | 1-Ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Desethyl etodolac | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E49GA3BVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.